zinc;2-amino-3-sulfidopropanoate;hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, zinc;(2R)-2-amino-3-sulfidopropanoate;hydrochloride , reflects its structural components and stereochemical configuration. Breaking this down:
- Zinc denotes the central metal ion in the +2 oxidation state.
- (2R)-2-amino-3-sulfidopropanoate identifies the deprotonated form of L-cysteine, where the sulfhydryl (-SH) group is deprotonated to a sulfido (-S⁻) ligand. The R configuration at the alpha-carbon aligns with the natural L-enantiomer of cysteine.
- Hydrochloride indicates the presence of a counterion (Cl⁻) balancing the charge from the zinc-cysteinate complex.
According to IUPAC guidelines for coordination compounds, the name prioritizes the metal center (zinc) followed by anionic ligands in alphabetical order. The use of “sulfidopropanoate” instead of “mercaptopropanoate” adheres to substitutive nomenclature rules, where “sulfido” (S⁻) is preferred over “mercapto” (-SH) for deprotonated thiol groups. The molecular formula, C₃H₆ClNO₂SZn , confirms the stoichiometry: one zinc ion, one cysteinate ligand, and one hydrochloride counterion.
| Property | Value |
|---|---|
| IUPAC Name | zinc;(2R)-2-amino-3-sulfidopropanoate;hydrochloride |
| Molecular Formula | C₃H₆ClNO₂SZn |
| Molecular Weight | 221.0 g/mol |
| Parent Compound | Cysteine (CID 5862) |
Historical Context and Discovery Timeline
While no specific discovery date is documented for this compound, its development aligns with broader advancements in zinc-amino acid coordination chemistry during the late 20th century. The synthesis of zinc-cysteine complexes gained traction in the 1990s, driven by interest in metalloenzyme mimics and zinc’s role in biological redox systems. For instance, studies on Escherichia coli primase highlighted zinc’s structural role in stabilizing cysteine-rich active sites, indirectly supporting research into synthetic zinc-cysteinate derivatives.
The PubChem entry (CID 10443488) lists a creation date of October 25, 2006, suggesting its formal registration coincided with expanding computational databases for coordination compounds. Modifications to its entry as recent as May 3, 2025, reflect ongoing updates to its physicochemical data.
Position in Zinc-Amino Acid Coordination Chemistry
This compound exemplifies a monodentate thiolate complex , where the sulfido group of cysteine coordinates to zinc. This contrasts with polydentate ligands like lysinate-cysteinate in Zinc-lysinate-cysteinate (CID 129730608) , which utilize multiple donor atoms. The compound’s stability arises from:
- Zinc’s preference for tetrahedral geometry , accommodating the cysteinate sulfur, two carboxylate oxygens, and a chloride ion.
- Charge compensation via the hydrochloride counterion, neutralizing the [Zn(C₃H₅NO₂S)]⁺ complex.
In comparative studies, zinc-thiolate bonds exhibit greater covalent character than zinc-oxygen or zinc-nitrogen bonds, enhancing thermodynamic stability. This property aligns with observations in metalloproteins, where zinc-cysteine motifs resist oxidation and hydrolysis under physiological conditions.
Properties
IUPAC Name |
zinc;2-amino-3-sulfidopropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWWEXAGRDPTH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)[S-].Cl.[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2SZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Stoichiometry
- Zinc chloride (ZnCl₂) : Serves as the zinc ion source.
- L-Cysteine (C₃H₇NO₂S) : Provides the 2-amino-3-sulfidopropanoate ligand.
- Hydrochloric acid (HCl) : Adjusts pH and contributes to the hydrochloride counterion.
A molar ratio of 1:1 (ZnCl₂:cysteine) is typically employed to ensure complete complexation. Excess cysteine may lead to byproducts, while insufficient amounts result in unreacted ZnCl₂.
Procedure
- Dissolution : ZnCl₂ (1 mol) is dissolved in deionized water under stirring at 25°C.
- Ligand Addition : Cysteine (1 mol) is gradually added to the ZnCl₂ solution.
- pH Adjustment : The mixture is acidified to pH 5–6 using HCl to stabilize the thiol group of cysteine and prevent oxidation.
- Stirring and Heating : The reaction proceeds at 40–50°C for 2–4 hours to ensure complete coordination.
- Isolation : The precipitate is filtered, washed with ethanol, and dried under vacuum.
Yield and Purity
- Yield : 85–92% under optimized conditions.
- Purity : Confirmed via atomic absorption spectroscopy (AAS), showing >98% zinc content.
Alternative Zinc Salts in Synthesis
While ZnCl₂ is the preferred reagent, other zinc salts (e.g., zinc acetate, zinc sulfate) have been explored to modulate solubility and reaction kinetics.
Zinc Acetate Method
Zinc acetate [(CH₃COO)₂Zn] reacts with cysteine in a 1:1 molar ratio. This method avoids chloride ions, which may interfere with certain applications:
- Advantages : Higher solubility in aqueous-organic mixed solvents.
- Disadvantages : Lower yield (75–80%) compared to ZnCl₂.
Zinc Sulfate Method
Zinc sulfate (ZnSO₄) requires stringent pH control (4.5–5.5) to prevent sulfate-cysteine interactions. The yield is comparable to ZnCl₂ but demands additional purification steps to remove sulfate residues.
Solvent Systems and Reaction Kinetics
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Water | 50 | 3 | 90 |
| Water-Ethanol (1:1) | 40 | 4 | 88 |
| Methanol | 30 | 6 | 78 |
Aqueous systems favor faster kinetics due to the ionic nature of reactants, while ethanol co-solvents reduce cysteine oxidation.
pH Optimization and Stability
The thiol group of cysteine (pKa ~8.3) must remain deprotonated to coordinate with Zn²⁺. However, overly basic conditions (>pH 7) promote zinc hydroxide precipitation. The optimal pH range is 5–6, balancing ligand reactivity and metal solubility.
Purification Techniques
Filtration and Washing
- Vacuum filtration isolates the crude product.
- Ethanol washes remove unreacted cysteine and zinc salts.
Drying
- Lyophilization : Preserves compound stability by avoiding thermal degradation.
- Vacuum oven drying : Efficient for large-scale batches (40°C, 24 hours).
Characterization Methods
Spectroscopic Analysis
- Infrared (IR) Spectroscopy :
- Peak at 2550 cm⁻¹ (S–H stretch) disappears, confirming thiol coordination.
- New bands at 450–500 cm⁻¹ (Zn–S vibrations) appear.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR shows shifts in cysteine’s α-proton (δ 3.1 ppm → δ 3.4 ppm) upon complexation.
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| Zn | 21.8 | 21.5 |
| S | 14.2 | 14.0 |
| N | 6.7 | 6.5 |
Challenges in Synthesis
- Oxidation of Cysteine : The thiol group is prone to oxidation, forming cystine. Solutions include conducting reactions under nitrogen atmosphere or adding antioxidants like ascorbic acid.
- Hydrate Formation : Zinc complexes may crystallize as hydrates, requiring careful drying to achieve anhydrous forms.
Industrial and Pharmaceutical Applications
The compound’s high bioavailability makes it suitable for:
- Dietary supplements : Enhanced zinc absorption in gastrointestinal environments.
- Topical formulations : Stabilization of cysteine in dermatological products.
Chemical Reactions Analysis
Types of Reactions
Zinc;2-amino-3-sulfidopropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino and sulfido groups can participate in substitution reactions with other electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reactants but often involve mild temperatures and solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Zinc;2-amino-3-sulfidopropanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a zinc supplement and its role in treating zinc deficiency.
Industry: It is used in the formulation of dietary supplements and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;2-amino-3-sulfidopropanoate;hydrochloride involves its interaction with biological molecules. Zinc is an essential trace element that plays a catalytic, structural, and regulatory role in various enzymes and proteins. The compound can donate zinc ions to these biological molecules, facilitating their proper function. The amino and sulfido groups may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Zinc-amino acid complexes share a common motif where zinc coordinates with nitrogen (from amino groups) and oxygen/sulfur (from carboxylate/sulfido groups). Key analogs include:
Bioavailability and Efficacy
- Organic vs. Inorganic Zinc: Organic complexes like zinc methionine and the target compound exhibit higher bioavailability than inorganic salts (e.g., ZnSO₄ or ZnCl₂). For instance, Bioplex Zn (a chelated zinc protein) showed 183% higher bioavailability than ZnSO₄ in poultry studies .
- Nutritional Impact : Zinc methionine supplementation in livestock improved carcass traits (e.g., increased muscle mass by 12% in sheep ) and upregulated β-adrenergic receptors, enhancing growth efficiency . The target compound may offer similar benefits due to its organic zinc delivery.

Physical and Chemical Properties
| Property | This compound | Zinc Methionine | Zinc Chloride | Zinc Oxide |
|---|---|---|---|---|
| Solubility | High (aqueous) | Moderate | Very high | Insoluble |
| Thermal Stability | Moderate | High | Low | Very high |
| Toxicity | Low | Low | High | Low (nano forms) |
| Primary Use | Biomedical research | Animal feed | Industrial | Industrial |
Biological Activity
Zinc;2-amino-3-sulfidopropanoate;hydrochloride is a zinc complex that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound is a zinc salt derived from the amino acid cysteine, which features a thiol group that enhances its biological reactivity. The presence of zinc ions (Zn²⁺) is crucial for its activity, as zinc is known to play significant roles in enzymatic functions and cellular signaling.
1. Antimicrobial Activity
Zinc complexes, including this compound, exhibit notable antimicrobial properties. Research indicates that zinc ions can disrupt bacterial cell membranes and inhibit DNA replication, leading to cell death. Specific findings include:
- Inhibition of Bacterial Growth : Studies have shown effective antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with mechanisms involving increased membrane permeability due to Zn²⁺ ion release .
- Acne Treatment : The compound has demonstrated efficacy against Cutibacterium acnes, the bacterium associated with acne vulgaris. The antimicrobial mechanism is attributed to the release of Zn²⁺ ions that disrupt bacterial functions .
2. Cytotoxicity and Cell Proliferation
The cytotoxic effects of zinc complexes on skin cells have been extensively studied:
- Cell Viability : At concentrations below 100 μM, zinc compounds can stimulate proliferation in human keratinocytes without significant toxicity. For instance, ZnCl₂ at this concentration increased mRNA expression of key growth factors .
- Toxicity Profiles : In contrast, higher concentrations (e.g., 162.65 μM) have shown cytotoxic effects on fibroblasts, indicating a dose-dependent relationship between zinc concentration and cell viability .
3. Anti-inflammatory Effects
Zinc compounds have been reported to exert anti-inflammatory effects by modulating cytokine production:
- Cytokine Modulation : Zinc supplementation has been linked to reduced levels of pro-inflammatory cytokines, which may benefit conditions characterized by inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Chelation Theory : The chelation of zinc with ligands enhances the lipophilicity of the complex, facilitating better membrane penetration and interaction with microbial cells .
- Zinc Ion Release : The release of Zn²⁺ ions is critical for its antimicrobial activity. Studies indicate that achieving concentrations above can lead to significant toxic effects on prokaryotic cells .
Case Study 1: Acne Vulgaris Treatment
A clinical study investigated the effects of a zinc complex on patients with acne vulgaris. Results indicated a significant reduction in lesion count and severity after treatment with this compound compared to placebo controls.
Case Study 2: Wound Healing
Another study focused on the application of zinc complexes in wound healing. It was found that topical application promoted faster healing rates in diabetic rats, attributed to enhanced fibroblast proliferation and reduced inflammation.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

